![molecular formula C43H84N4O2 B13782897 Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- CAS No. 70055-52-6](/img/structure/B13782897.png)
Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE is a chemical compound with the molecular formula C43H84N4O2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE typically involves the reaction of stearic acid with diethylenetriamine and acrylonitrile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Wissenschaftliche Forschungsanwendungen
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential role in cell signaling and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The cyanoethyl group plays a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DIPALMITAMIDE
- N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DIOLEAMIDE
Uniqueness
N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE is unique due to its specific fatty acid chain length (stearic acid) and the presence of the cyanoethyl group. These structural features confer distinct physical and chemical properties, making it particularly useful in applications requiring high stability and specific reactivity .
Eigenschaften
CAS-Nummer |
70055-52-6 |
|---|---|
Molekularformel |
C43H84N4O2 |
Molekulargewicht |
689.2 g/mol |
IUPAC-Name |
N-[2-[2-cyanoethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C43H84N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)45-37-40-47(39-33-36-44)41-38-46-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35,37-41H2,1-2H3,(H,45,48)(H,46,49) |
InChI-Schlüssel |
FKQHSBAADFHUQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


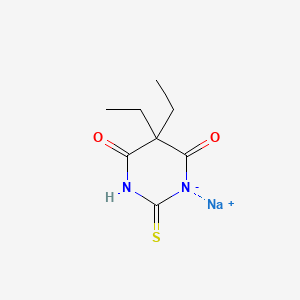
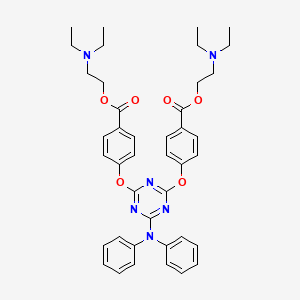
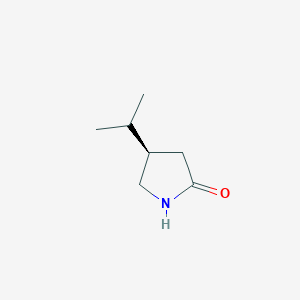
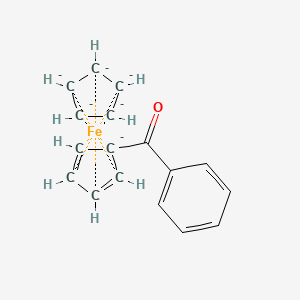

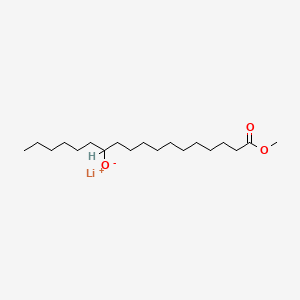
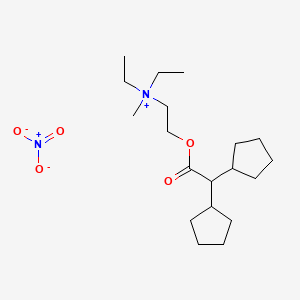
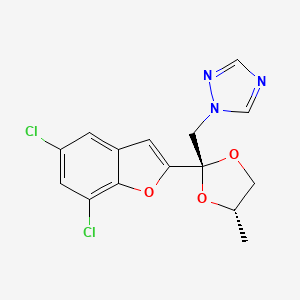

![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
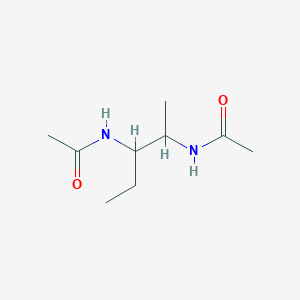


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
